Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester

Description

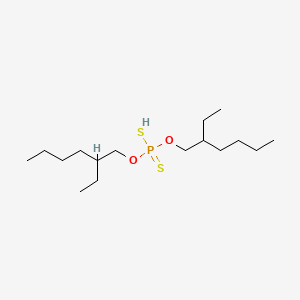

Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester (CAS 5810-88-8) is an organophosphorus compound with the molecular formula C₁₆H₃₅O₂PS₂ and a molecular weight of 354.60 g/mol . It is structurally characterized by two 2-ethylhexyl groups attached to the phosphorus atom via oxygen, with two sulfur atoms forming the dithioate group. This compound is commonly used as an additive in lubricants and greases due to its anti-wear and extreme pressure properties . It also serves as a precursor for metal salts (e.g., zinc or antimony salts), which enhance thermal stability and functionality in industrial applications .

Properties

CAS No. |

5810-88-8 |

|---|---|

Molecular Formula |

C16H35O2PS2 |

Molecular Weight |

354.6 g/mol |

IUPAC Name |

bis(2-ethylhexoxy)-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C16H35O2PS2/c1-5-9-11-15(7-3)13-17-19(20,21)18-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,20,21) |

InChI Key |

DQNJHGSFNUDORY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COP(=S)(OCC(CC)CCCC)S |

physical_description |

Liquid Liquid; [IUCLID] Viscous amber liquid; [EPA] |

vapor_pressure |

0.000019 [mmHg] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate typically involves the reaction of phosphorus pentasulfide with 2-ethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

P2S5+4C8H17OH→2(C8H17O)2PS2H+H2S

Industrial Production Methods: In industrial settings, the production of O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate is scaled up using large reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Hydrolysis and Esterification

As a phosphorodithioate ester, the compound undergoes:

-

Hydrolysis : Reaction with water to form dithiophosphoric acid and alcohols.

-

Esterification : Reactions with alcohols to form new esters, altering solubility and lubricant compatibility ().

Mechanism :

The sulfur atoms in the dithiophosphate group (S₂P(O–R)₂) are susceptible to nucleophilic attack, enabling these interconversions.

Redox Reactions

The compound participates in redox processes with metal halides. For example, antimony(III) tris-(O,O-diethylphosphorodithioate) reacts with ferric chloride to yield bis-(O,O-diethylthiophosphoryl) disulfide and dichloroantimony O,O-diethyl phosphorodithioate ( ).

Key Observations :

-

Redox activity stems from the sulfur atoms in the dithiophosphate group.

-

Products include disulfides and metal complexes, relevant in catalytic cycles.

Stability and Decomposition

Under thermal stress, the compound undergoes decomposition , releasing sulfur oxides (SOx) and nitrogen oxides (NOx) ( ). Its stability is influenced by:

-

Moisture : Hydrolysis under alkaline conditions (e.g., NaOH) during synthesis.

-

Temperature : Boiling point ≈210–220°C (decomposition range).

Scientific Research Applications

Lubricants and Greases

Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester is primarily used as an additive in lubricants to enhance their performance. Its key properties include:

- Anti-Wear Properties : It forms a protective film on metal surfaces, reducing wear and extending the life of machinery.

- Friction Reduction : The compound lowers friction between moving parts, which is crucial in high-stress environments.

Table 1: Performance Characteristics of Phosphorodithioic Acid in Lubricants

| Property | Value | Measurement Method |

|---|---|---|

| Viscosity Index | 120 | ASTM D2270 |

| Flash Point | 230 °C | ASTM D92 |

| Wear Scar Diameter | 0.4 mm | ASTM D4172 |

Corrosion Inhibitors

This compound is also used as a corrosion inhibitor in various formulations, particularly in:

- Automotive Oils : Protects engine components from rust and corrosion.

- Industrial Fluids : Extends the lifespan of equipment by preventing oxidation and degradation.

Case Study: Corrosion Resistance in Automotive Applications

A study conducted on automotive engine oils demonstrated that the inclusion of phosphorodithioic acid reduced corrosion rates by over 30% compared to formulations without this additive. The results were measured using the ASTM D665 method for rust prevention.

Agricultural Chemicals

Phosphorodithioic acid derivatives are utilized in some pesticide formulations to enhance their effectiveness. The compound acts as a surfactant, improving the spreadability and adherence of pesticides on plant surfaces.

Toxicological Profile

The biological activity of this compound has been studied for its toxicity. It is classified as a moderate skin irritant and severe eye irritant. Animal studies have indicated potential adverse effects upon exposure, necessitating careful handling protocols.

Table 2: Toxicological Data Summary

| Test Type | Result | Reference |

|---|---|---|

| Acute Oral Toxicity (LD50) | >15,000 mg/kg | OECD TG 401 |

| Acute Dermal Toxicity (LD50) | >15,000 mg/kg | OECD TG 402 |

| Eye Irritation | Severe irritation | OECD TG 405 |

Environmental Considerations

While phosphorodithioic acid is effective in industrial applications, its environmental impact is also a concern. Studies indicate that its degradation products are not persistent in the environment; however, monitoring is essential to prevent accumulation.

Mechanism of Action

The mechanism of action of O,O-Bis(2-ethylhexyl)hydrogen dithiophosphate involves its interaction with metal surfaces to form a protective film. This film reduces friction and wear, thereby enhancing the performance of lubricants. The compound’s sulfur atoms play a crucial role in forming strong bonds with metal surfaces, providing excellent anti-wear and anti-corrosion properties .

Comparison with Similar Compounds

Structural Analogues and Metal Salts

Phosphorodithioic Acid, Mixed O,O-Bis(2-ethylhexyl and Iso-Bu) Esters, Zinc Salts (CAS 68442-22-8)

- Structure : Contains a mixture of 2-ethylhexyl and iso-butyl (iso-Bu) esters complexed with zinc.

- Applications : Widely used in high-performance lubricants and greases, such as MOLYKOTE® BR-2 Plus .

- Toxicity: Acute oral toxicity (rat LD₅₀): 3000 mg/kg . Aquatic toxicity (fathead minnow LC₅₀): 1 mg/L, significantly higher toxicity compared to petroleum distillates (LC₅₀ = 5000 mg/L) .

- Biodegradability : Low (1.5% degradation in 28 days via OECD 301B), indicating environmental persistence .

Phosphorodithioic Acid, O,O-Bis(1-methylethyl) Ester, Sodium Salt (CAS 27205-99-8)

- Structure : Features isopropyl (1-methylethyl) groups and a sodium counterion.

- Applications : Primarily used in agriculture as a pesticide .

Phosphorodithioic Acid, Mixed O,O-Bis(iso-Bu and Pentyl) Esters, Zinc Salts (CAS 68988-45-4)

- Structure : Combines iso-butyl and pentyl esters with zinc.

- Applications : Industrial lubricants and anti-wear agents .

- Regulatory Status : Subject to REACH tonnage limits (1–10 tonnes/year) due to moderate production volumes .

Toxicity Profile Comparison

Key Findings :

- The parent ester (CAS 5810-88-8) exhibits moderate acute toxicity but exceptionally high aquatic toxicity , surpassing petroleum-based alternatives.

- Zinc salts of mixed esters show reduced oral toxicity but maintain significant environmental hazards due to low biodegradability .

Environmental and Regulatory Considerations

- Biodegradability :

- Regulatory Status :

Biological Activity

Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester (commonly referred to as ZDDP or zinc dialkyldithiophosphate), is a chemical compound widely used in industrial applications, particularly as an anti-wear additive in lubricants. This article examines its biological activity, including toxicity, potential health effects, and environmental impact.

- Chemical Formula : C16H35O2PS2

- CAS Number : 4259-15-8

- Molecular Weight : 345.58 g/mol

- Appearance : Amber liquid with an alcohol odor .

Biological Activity Overview

This compound exhibits various biological activities that can impact human health and the environment. Its primary applications include:

- Lubricants : Used as an anti-wear agent in automotive and industrial lubricants.

- Corrosion Inhibitors : Protects metal surfaces from corrosion.

Toxicological Profile

The toxicological assessment of this compound reveals several key points:

- Skin and Eye Irritation :

- Acute Toxicity :

- Chronic Effects :

Environmental Impact

This compound has been assessed for its environmental persistence:

- Biodegradability : Not readily biodegradable; high persistence in aquatic environments .

- Bioaccumulation Potential : Low potential for bioaccumulation in soil .

Case Study 1: Lubricant Exposure

A study focused on workers in automotive industries exposed to lubricants containing ZDDP. Findings indicated:

- Increased incidence of skin irritation.

- Reports of respiratory issues linked to inhalation of aerosolized particles during application.

Case Study 2: Aquatic Toxicity Assessment

Research conducted on aquatic organisms exposed to ZDDP demonstrated:

- Acute toxicity levels affecting fish species at concentrations above 10 mg/L.

- Chronic effects observed in reproductive health at lower concentrations over extended periods.

Summary of Findings

| Biological Activity | Findings |

|---|---|

| Skin Irritation | Moderate irritant; potential for dermatitis |

| Eye Irritation | Severe irritant; risk of permanent damage |

| Acute Toxicity | LD50 > 2000 mg/kg (oral); no mortality at high dermal doses |

| Chronic Toxicity | Body weight loss; elevated WBC counts in animal studies |

| Environmental Persistence | Biodegradation half-life > 182 days; low bioaccumulation potential |

Q & A

Q. What is the standard synthesis protocol for Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via the reaction of 2-ethylhexanol with phosphorus pentasulfide (P₂S₅) under controlled anhydrous conditions. Stoichiometric ratios (typically 2:1 alcohol:P₂S₅) and temperatures of 80–120°C are critical to minimize side products like thiophosphoric acids. Post-synthesis purification involves vacuum distillation to isolate the ester, with yields averaging 70–85%. Optimization may include catalytic additives (e.g., zinc oxide) to enhance selectivity .

Q. Which analytical techniques are most effective for structural and purity characterization of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/³¹P NMR identifies esterification success (e.g., δ ~100 ppm for P=S groups).

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (354.6 g/mol) and fragmentation patterns.

- FT-IR: Peaks at 650–750 cm⁻¹ (P=S) and 950–1050 cm⁻¹ (P-O-C) validate functional groups.

- HPLC: Reverse-phase chromatography with UV detection assesses purity (>95% typical) .

Q. What are the acute toxicity profiles of this compound, and what experimental models are used?

Methodological Answer: Acute dermal toxicity studies in rabbits (OECD 404 guidelines) show mild irritation (100 µg/24h exposure), with no systemic absorption. In vitro assays (e.g., EpiDerm™) corroborate low cytotoxicity (IC₅₀ > 500 µM). Researchers should use OECD-compliant protocols, including histopathology and biomarker analysis (e.g., acetylcholinesterase inhibition) for comprehensive hazard assessment .

Advanced Research Questions

Q. How does the ligand structure of this ester influence its role in anti-wear lubricant formulations?

Methodological Answer: The bis(2-ethylhexyl) groups enhance oil solubility, while the dithiophosphate moiety acts as a tribofilm precursor. In zinc salt forms (e.g., ZDTP derivatives), the ester coordinates with metal surfaces under shear, forming protective phosphate/thiophosphate layers. Comparative studies using micro-pitting tests (ASTM D5183) and X-ray photoelectron spectroscopy (XPS) reveal superior wear resistance compared to shorter alkyl-chain analogs .

Q. What factors govern the thermal and oxidative stability of this compound under industrial-relevant conditions?

Methodological Answer: Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, with stability influenced by:

- Alkyl Chain Branching: 2-ethylhexyl groups reduce oxidation via steric hindrance.

- Additives: Synergistic antioxidants (e.g., hindered phenols) extend stability.

Advanced studies employ differential scanning calorimetry (DSC) and pressurized differential scanning calorimetry (PDSC) to simulate oxidative environments (e.g., 160°C, 3.5 MPa O₂) .

Q. How can computational modeling resolve discrepancies in reported toxicity data across studies?

Methodological Answer: Molecular dynamics (MD) simulations and QSAR models predict bioavailability and metabolism. For example, logP calculations (logP = 5.2) indicate high lipid affinity but low aqueous solubility, aligning with in vivo observations of limited systemic toxicity. Discrepancies in acute vs. chronic toxicity may arise from metabolite profiling gaps; LC-MS/MS-based metabolomics is recommended for mechanistic clarity .

Q. What strategies mitigate hydrolysis of this ester in aqueous environmental systems?

Methodological Answer: Hydrolysis half-lives (pH 7, 25°C) range from 14–28 days. Stabilization strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.